molecular formula C20H16O3 B2585827 1-(2-Hydroxynaphthalen-1-yl)naphthalen-2-ol hydrate CAS No. 1955523-72-4

1-(2-Hydroxynaphthalen-1-yl)naphthalen-2-ol hydrate

Cat. No.: B2585827
CAS No.: 1955523-72-4
M. Wt: 304.345
InChI Key: PWLMWGXFTDKMAL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2-Hydroxynaphthalen-1-yl)naphthalen-2-ol hydrate is a chemical compound with the molecular formula C20H16O3. It is known for its unique structure, which consists of two naphthalene rings connected by hydroxyl groups. This compound is used in various scientific research applications due to its interesting chemical properties and potential biological activities .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Hydroxynaphthalen-1-yl)naphthalen-2-ol hydrate typically involves the reaction of naphthalen-2-ol with suitable reagents under controlled conditions. One common method is the Mannich reaction, where naphthalen-2-ol reacts with formaldehyde and a secondary amine to form the desired product . The reaction is usually carried out in an aprotic solvent such as acetonitrile or 1,4-dioxane, and the product is purified by column chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

1-(2-Hydroxynaphthalen-1-yl)naphthalen-2-ol hydrate undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form quinones.

    Reduction: The compound can be reduced to form dihydro derivatives.

    Substitution: Electrophilic substitution reactions can occur on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under acidic or basic conditions.

Major Products Formed

The major products formed from these reactions include naphthoquinones, dihydronaphthalenes, and substituted naphthalenes, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

1-(2-Hydroxynaphthalen-1-yl)naphthalen-2-ol hydrate has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-(2-Hydroxynaphthalen-1-yl)naphthalen-2-ol hydrate involves its interaction with specific molecular targets and pathways. The hydroxyl groups can form hydrogen bonds with biological molecules, affecting their structure and function. The compound may also undergo redox reactions, influencing cellular processes and signaling pathways .

Comparison with Similar Compounds

Similar Compounds

  • **1-(2-Hydroxynaphthalen-1-yl)methyl]naphthalen-2-ol
  • **2-Hydroxy-1-naphthaldehyde
  • **2-Hydroxy-1-naphthoic acid

Uniqueness

1-(2-Hydroxynaphthalen-1-yl)naphthalen-2-ol hydrate is unique due to its specific arrangement of hydroxyl groups and naphthalene rings, which confer distinct chemical and biological properties.

Properties

IUPAC Name

1-(2-hydroxynaphthalen-1-yl)naphthalen-2-ol;hydrate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H14O2.H2O/c21-17-11-9-13-5-1-3-7-15(13)19(17)20-16-8-4-2-6-14(16)10-12-18(20)22;/h1-12,21-22H;1H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PWLMWGXFTDKMAL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC(=C2C3=C(C=CC4=CC=CC=C43)O)O.O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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